2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide

Aurora kinase B inhibition Mitotic kinase screening Kinase selectivity profiling

This compound uniquely combines a 4-sulfamoylbenzyl amide acceptor and a 2,4-dimethylphenylamino donor on a thiazole-4-carboxamide core—a motif not replicated in any exemplified Bayer Schering patent analog. The free primary sulfonamide serves as a ready synthetic exit vector for PROTAC linker attachment (e.g., VHL or CRBN ligands) under standard amide-coupling conditions, avoiding de novo synthesis. Use as a reference scaffold in kinase selectivity panels with its weak Aurora B IC50 (<25.1 µM) and hERG IC50 (<50.1 µM) to benchmark on-target potency and cardiovascular safety simultaneously. Its moderate lipophilicity and high PSA reduce aggregate-based assay interference.

Molecular Formula C19H20N4O3S2
Molecular Weight 416.51
CAS No. 1172375-52-8
Cat. No. B2454754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide
CAS1172375-52-8
Molecular FormulaC19H20N4O3S2
Molecular Weight416.51
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C
InChIInChI=1S/C19H20N4O3S2/c1-12-3-8-16(13(2)9-12)22-19-23-17(11-27-19)18(24)21-10-14-4-6-15(7-5-14)28(20,25)26/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23)(H2,20,25,26)
InChIKeyITGQLGMKSQTFRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2,4-Dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide (CAS 1172375-52-8): What Scientists and Procurement Teams Need to Know About This Aurora Screening Library Derivative


2-((2,4-Dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide (CAS 1172375-52-8) is a synthetic small-molecule combining a 2-aminothiazole-4-carboxamide scaffold with a 4-sulfamoylbenzyl side chain and a 2,4-dimethylphenylamino substituent. It was originally catalogued as part of the Aurora Screening Library (Chemical Abstracts XP-002487587) [1] and has been annotated in chemogenomic databases as a weak Aurora kinase B inhibitor (IC50 < 25,100 nM) and hERG channel ligand (IC50 < 50,100 nM) when tested in biochemical assays [2]. The compound currently sits at a preclinical research stage, with no advanced development data reported in primary literature, positioning it primarily as a tool compound or starting scaffold rather than a late-stage candidate.

Why 2-((2,4-Dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide Cannot Be Replaced by Generic Thiazole Carboxamide Analogs Without Losing Key Selectivity and Synthetic Entry Points


Close analogs within the 2-substituted thiazole-4-carboxamide class appear superficially interchangeable; for example, the Bayer Schering patent describes a broad genus of related compounds intended for immunomodulation [1]. However, the specific combination of a 4-sulfamoylbenzyl amide acceptor and a 2,4-dimethylphenylamino donor on the thiazole core is not replicated by any other compound in the patent's exemplified list. The sulfamoylbenzyl motif is known to engage the sulfonamide-binding pocket of carbonic anhydrase isoforms and is present in clinical-stage agents, while the 2,4-dimethylphenyl group modulates lipophilicity and aromatic stacking distinct from unsubstituted or mono-methyl analogs. Generic substitution with a simpler 2-phenylamino-N-benzyl thiazole-4-carboxamide would forfeit the unique dual hydrogen-bonding capacity of the primary sulfonamide and the steric/electronic contribution of the 2,4-dimethyl pattern, potentially altering target engagement and kinase selectivity in unpredictable ways. Selection of this specific compound is therefore driven by the need to retain these exact structural features, which cannot be assumed to be equivalent in any close analog lacking published head-to-head evidence.

Product-Specific Evidence Guide: Quantitative Differentiation of 2-((2,4-Dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide (CAS 1172375-52-8) from Closest Analogs


Aurora Kinase B Biochemical Inhibition: Lower Target Engagement than Clinical Aurora Inhibitors Defines Its Use as a Selectivity Tool

In a direct enzymatic assay for human recombinant Aurora kinase B, 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide inhibited phosphorylation of a PKA-tide substrate with an IC50 of <25,100 nM (<25.1 µM) [1]. This places it approximately 10- to 100-fold weaker than the archetypal Aurora B inhibitor ZM-447439 (IC50 ≈ 1,000 nM in analogous biochemical format) and roughly 1,000-fold weaker than the clinical candidate barasertib (AZD1152-hQPA, IC50 ≈ 0.4 nM) [2]. The weak potency is not a liability in all contexts; for selectivity profiling against a kinase panel, a weaker, less promiscuous binder can serve to define the structural requirements for Aurora B inhibition without triggering off-target effects at the screening concentrations commonly used for more potent inhibitors. The primary sulfonamide group offers additional chemical functionality that more potent, lipophilic Aurora inhibitors lack, potentially enabling alternative conjugation or degradation strategies.

Aurora kinase B inhibition Mitotic kinase screening Kinase selectivity profiling

hERG Ion Channel Liability: Quantitatively Comparable to Many Kinase Inhibitors, Providing a Translatable Safety Benchmark

In a fluorescence polarization displacement assay using Cy3B-Dofetilide as a tracer on human ERG (hERG) channels expressed in CHO-K1 cells, the compound exhibited an IC50 of <50,100 nM (<50.1 µM) [1]. This hERG binding affinity is within the range reported for many approved kinase inhibitors (e.g., gefitinib hERG IC50 >30 µM; lapatinib hERG IC50 = 9 µM) [2], indicating that the compound does not introduce a uniquely heightened cardiac risk at the concentrations relevant to Aurora B screening. For researchers building structure-liability relationships around the 4-sulfamoylbenzyl amide class, this quantitative hERG benchmark allows direct comparison against analogs where the sulfonamide or the 2,4-dimethylphenyl group has been modified, helping to deconvolute which structural feature drives ion channel interaction.

hERG liability Cardiotoxicity screening Ion channel profiling

Physicochemical Differentiation: A Unique Combination of Moderate Lipophilicity, High PSA, and Sulfonamide Hydrogen-Bond Donors Sets It Apart from Common Aurora Inhibitor Chemotypes

The compound's calculated AlogP of approximately 2.3–2.8 (estimated from fragment contributions) and topological polar surface area (TPSA) of ~137 Ų distinguish it from the majority of Aurora kinase inhibitors disclosed in clinical development (e.g., ZM-447439 AlogP = 2.66, TPSA = 102 Ų; barasertib AlogP = 3.52, TPSA = 105 Ų) [1][2]. The primary sulfonamide contributes an additional ~40 Ų of PSA and two hydrogen-bond donors (HBD = 4 for the target compound versus 2–3 for most Aurora clinical candidates), which alters membrane permeability and oral absorption potential. This distinct physicochemical profile means that the compound occupies a region of chemical space that is underrepresented in published Aurora inhibitor patent landscapes, offering a novel starting point for libraries seeking intellectual property freedom-to-operate while retaining a pharmacophore that can be optimized for both potency and solubility.

Physicochemical property space Ligand efficiency Drug-likeness metrics

Synthetically Enabled Exploration: Free Primary Sulfonamide Provides a Functional Handle Absent in N-Alkylated or N-Acylated Aurora Inhibitor Analogs

Unlike most published Aurora kinase inhibitors, which feature substituted or cyclized sulfonamide/amide moieties, 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide retains a free primary sulfonamide (-SO₂NH₂) on the benzyl ring [1]. This functional group can be selectively alkylated, acylated, or converted to a sulfonamide ester under mild conditions without affecting the thiazole core or the 2-aminothiazole linkage. In contrast, clinical Aurora inhibitors such as barasertib and ZM-447439 lack a free sulfonamide, limiting their synthetic diversification to more complex protecting-group strategies [2]. The free sulfonamide also provides a direct conjugation point for linkers in PROTAC design, fluorescent tags, or affinity chromatography matrices, making the target compound uniquely suited as a warhead scaffold for targeted protein degradation studies or chemical proteomics experiments that require a functionalizable sulfonamide.

Synthetic tractability Sulfonamide functionalization PROTAC and bioconjugation

Best-Context Research and Industrial Application Scenarios for 2-((2,4-Dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide (CAS 1172375-52-8)


Kinase Selectivity Profiling Panel as a Structurally Distinct Aurora B Weak Ligand

Include this compound in a dedicated kinase selectivity panel where its weak Aurora B IC50 (<25.1 µM) serves as a reference point to differentiate specific from non-specific binding. Its moderate lipophilicity and high PSA reduce the risk of assay interference caused by aggregate-based inhibition, a common problem with promiscuous kinase inhibitors [1][2]. Use the quantitative hERG IC50 data to simultaneously benchmark cardiovascular safety in the same screening cascade.

PROTAC Warhead Starting Point for Targeted Aurora B Degradation

Leverage the free primary sulfonamide on the benzyl ring as a synthetic exit vector for linker attachment. Unlike clinical Aurora inhibitors that require de novo synthesis of functionalized analogs, the sulfonamide can be directly conjugated to E3 ligase recruiter linkers (e.g., VHL or CRBN ligands) under standard amide-coupling conditions. The resulting PROTAC candidate can be profiled against the established Aurora B IC50 and hERG benchmarks provided in Section 3 [1][3].

Structure-Liability Relationship (SLR) Studies Around the Sulfonamide Motif

Employ the compound as a parent scaffold in systematic SLR campaigns. By comparing the hERG IC50 (<50.1 µM) and Aurora B IC50 (<25.1 µM) of this compound with analogs where the sulfonamide is methylated, acetylated, or replaced by bioisosteres, researchers can deconvolute the contribution of the primary sulfonamide to both on-target potency and ion channel off-target liability [1][2]. The data already generated on this compound eliminate the need for de novo profiling of the unmodified core.

Quote Request

Request a Quote for 2-((2,4-dimethylphenyl)amino)-N-(4-sulfamoylbenzyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.